molecular formula C17H14ClN5O5S2 B255726 5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide

5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide

Cat. No. B255726
M. Wt: 467.9 g/mol
InChI Key: FEIRKSUMOBBUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential use in the field of medicine and biochemistry.

Scientific Research Applications

5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide X has been extensively studied for its potential use in the field of medicine and biochemistry. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. Studies have shown that 5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide X has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.

Mechanism of Action

The mechanism of action of 5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide X is not fully understood. However, studies have shown that it works by inhibiting certain enzymes and proteins in the body that are involved in the growth and proliferation of cancer cells. It also works by reducing inflammation in the body by inhibiting the production of certain inflammatory cytokines.
Biochemical and Physiological Effects
5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide X has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in the body, and improve glucose metabolism in diabetic patients. It has also been shown to have antioxidant properties, which can help protect the body against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide X in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer growth and identifying potential targets for cancer therapy. However, one of the limitations of using 5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide X in lab experiments is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide X. One area of research is the development of more potent and selective inhibitors of the enzymes and proteins targeted by 5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide X. Another area of research is the development of new formulations of 5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide X that can improve its bioavailability and reduce its toxicity. Finally, there is a need for more studies to investigate the potential use of 5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide X in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, 5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide X is a synthetic compound that has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. Its mechanism of action is not fully understood, but it works by inhibiting certain enzymes and proteins in the body. 5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide X has several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the improvement of glucose metabolism. While there are some limitations to its use in lab experiments, there are several future directions for the study of 5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide X, including the development of more potent and selective inhibitors and the investigation of its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide X involves several steps, including the reaction of 5-chloro-2-nitrobenzoic acid with thionyl chloride to form 5-chloro-2-nitrobenzoyl chloride. The resulting compound is then reacted with 4-aminobenzenesulfonamide to form 5-chloro-N-(4-sulfamoylphenyl)-2-nitrobenzamide. Finally, the compound is reacted with 5-ethyl-1,3,4-thiadiazol-2-amine to form 5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide.

properties

Product Name

5-chloro-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-nitrobenzamide

Molecular Formula

C17H14ClN5O5S2

Molecular Weight

467.9 g/mol

IUPAC Name

5-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-nitrobenzamide

InChI

InChI=1S/C17H14ClN5O5S2/c1-2-15-20-21-17(29-15)22-30(27,28)12-6-4-11(5-7-12)19-16(24)13-9-10(18)3-8-14(13)23(25)26/h3-9H,2H2,1H3,(H,19,24)(H,21,22)

InChI Key

FEIRKSUMOBBUMR-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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